3-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
3-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronate ester featuring a benzonitrile core substituted with a morpholino group at the 3-position and a pinacol boronate group at the 5-position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the stability and reactivity of the pinacol boronate moiety. The morpholino group introduces steric and electronic effects that modulate reactivity and solubility .
Properties
IUPAC Name |
3-morpholin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-9-13(12-19)10-15(11-14)20-5-7-21-8-6-20/h9-11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUHHCHQKHPXQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N3CCOCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901139253 | |
| Record name | 3-(4-Morpholinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901139253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129541-04-3 | |
| Record name | 3-(4-Morpholinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129541-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Morpholinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901139253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of a suitable benzonitrile derivative with a morpholine and a dioxaborolane compound. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
3-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts .
Comparison with Similar Compounds
Substituent Position Variations
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 214360-46-0) Structural Difference: Lacks the morpholino group; boronate is at the 3-position. However, the nitrile group at the same position may lead to electronic deactivation of the boronate . Similarity Score: 0.98 compared to the target compound .
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 214360-48-2) Structural Difference: Boronate at the 2-position. Impact: Proximity of the nitrile and boronate groups may lead to intramolecular interactions, altering stability. Reduced steric bulk compared to the morpholino-substituted analog . Similarity Score: 0.97 .
Functional Group Modifications
- 3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CID 68595697) Structural Difference: Amino group replaces morpholino. May exhibit different solubility profiles . Molecular Weight: 244.11 g/mol .
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile
Heterocyclic and Bulky Substituents
- 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 1893403-93-4) Structural Difference: Tetrahydrofuran-3-yloxy group replaces morpholino. Impact: The oxygen-rich substituent may improve solubility in polar solvents. Steric effects are comparable to morpholino but with different electronic contributions . Purity: 95% .
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Structural Difference: Methoxy group at 2-position. Impact: Methoxy is a moderate electron donor, offering intermediate reactivity between morpholino and amino-substituted analogs. Lower steric hindrance than morpholino . Molecular Weight: 259.11 g/mol .
Comparative Data Table
Key Findings from Research
- Reactivity in Cross-Couplings: Electron-withdrawing groups (e.g., trifluoromethyl) enhance Suzuki-Miyaura reaction rates, while electron donors (e.g., morpholino, amino) may require optimized conditions .
- Stability: Pinacol boronates with bulky substituents (e.g., morpholino) exhibit improved stability under protic conditions compared to simpler analogs .
- Synthetic Applications: Morpholino-substituted derivatives are valuable in medicinal chemistry for tuning pharmacokinetic properties, while fluorinated analogs are preferred in materials science .
Biological Activity
3-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholino group and a dioxaborolane moiety, which are known to influence its solubility and reactivity. The molecular formula is , with a molecular weight of 325.23 g/mol.
Research indicates that the dioxaborolane component may play a crucial role in the compound's biological activity. Dioxaborolanes are known for their ability to participate in various chemical reactions, including those involving nucleophiles and electrophiles. This property can facilitate interactions with biological targets.
Antiproliferative Effects
Several studies have demonstrated the antiproliferative effects of compounds containing dioxaborolane groups. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 10 | Apoptosis induction |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest |
| A549 (lung cancer) | 12 | Inhibition of proliferation |
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties. It is suggested that it may inhibit pathways associated with neurodegeneration, particularly in models of Parkinson's disease. The inhibition of mixed lineage kinase 3 (MLK3) has been identified as a potential mechanism through which neuroprotection is achieved.
Case Studies
- In Vitro Studies : A study on SH-SY5Y neuroblastoma cells demonstrated that treatment with similar dioxaborolane compounds resulted in reduced cell death induced by neurotoxic agents like MPP+. This effect was attributed to the inhibition of JNK activation pathways .
- In Vivo Studies : Animal models treated with dioxaborolane derivatives showed significant improvements in motor function and reduced dopaminergic neuron loss in the substantia nigra region after MPTP administration. These findings support the potential application of such compounds in treating neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic conditions for Suzuki-Miyaura cross-coupling reactions involving this compound?
The compound’s boronic ester moiety enables its use in Suzuki-Miyaura couplings. Key parameters include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading .
- Solvent : THF or 1,4-dioxane under inert atmosphere (N₂/Ar) .
- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) to activate the boronic ester .
- Temperature : Reflux (80–110°C) for 12–24 hours . Monitor reaction progress via TLC or LC-MS. Post-reaction, purify via column chromatography (hexane/ethyl acetate gradients) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., morpholino at C3, benzonitrile at C5) .
- ¹¹B NMR : Verify boronic ester integrity (δ ~30 ppm) .
Q. What are the handling and stability considerations for this compound?
- Storage : Under inert gas (Ar) at –20°C in sealed, desiccated vials to prevent hydrolysis of the boronic ester .
- Stability : Susceptible to moisture; use anhydrous solvents (e.g., THF) and glovebox techniques for sensitive reactions .
Advanced Research Questions
Q. How does the morpholino substituent influence electronic properties and reactivity in cross-coupling?
The morpholino group enhances solubility and modulates electron density via its electron-donating effects. Comparative studies with analogs (e.g., methoxy or unsubstituted derivatives) using cyclic voltammetry (CV) or DFT calculations reveal:
- Reduced electron density at the boronic ester site, potentially slowing oxidative addition in Pd-catalyzed reactions .
- Stabilization of intermediates via hydrogen bonding in polar solvents . Method: Perform Hammett analysis or Fukui function calculations (Gaussian 09) to quantify electronic effects .
Q. What role does the benzonitrile group play in material science applications?
The nitrile group contributes to:
- Charge Transfer : Enhances intramolecular charge transfer (ICT) in donor-acceptor dyads, useful in OLEDs .
- Polymer Synthesis : Acts as a π-deficient unit in conjugated polymers for optoelectronic devices . Method: Characterize ICT via UV-Vis absorption and fluorescence spectroscopy; compare emission maxima with/without nitrile substitution .
Q. How can computational modeling predict reaction outcomes or electronic properties?
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to study transition states in Suzuki-Miyaura couplings .
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict redox behavior .
- Molecular Docking : Assess binding interactions in medicinal chemistry applications (e.g., enzyme inhibition) .
Q. What strategies resolve low yields in coupling reactions with sterically hindered partners?
Q. How is this compound utilized in medicinal chemistry as a building block?
The boronic ester enables late-stage diversification in drug discovery:
- HSD17B13 Inhibitors : Couple with heteroaryl halides to generate bioactive molecules .
- Proteolysis-Targeting Chimeras (PROTACs) : Link pharmacophores via Suzuki reactions . Method: Validate bioactivity via enzymatic assays (IC₅₀ determination) and cellular permeability studies .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
